1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea
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Description
1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for cancer and autoimmune diseases. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Scientific Research Applications
Photodegradation Studies
Phototransformation studies of similar compounds, such as Chlorimuron-ethyl, have shown that these substances undergo rapid and extensive photodegradation in aqueous solutions. This process results in various photoproducts, indicating the potential environmental impact and degradation pathways of urea-based herbicides in water sources. Such studies are crucial for understanding the persistence and ecological effects of these chemicals in the environment (Choudhury & Dureja, 1996).
Chemical Synthesis and Reactivity
Research on the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea showcases the synthetic versatility of urea derivatives, providing a pathway to various substituted products. This aspect is vital for the development of novel compounds with potential applications in medicinal chemistry and materials science (Smith, El‐Hiti, & Alshammari, 2013).
Novel Synthesis Methods for Ureas
The development of new synthesis methods, such as those involving Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement, highlights the ongoing interest in urea derivatives for their potential utility in various domains, including pharmaceuticals and agrochemicals. These methodologies offer efficient, racemization-free routes to ureas and hydroxamic acids from carboxylic acids, emphasizing the significance of urea compounds in synthetic organic chemistry (Thalluri, Manne, Dev, & Mandal, 2014).
Antitumor Activity
The investigation into the antitumor activities of urea derivatives, such as those involving chiral isomers of ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate, reveals the biomedical relevance of these compounds. Studies in this area contribute to the development of new therapeutic agents, demonstrating the critical role of urea derivatives in medicinal chemistry (Temple & Rener, 1992).
Corrosion Inhibition
The exploration of urea derivatives as corrosion inhibitors for metals in acidic solutions exemplifies the application of these compounds in industrial chemistry. Such research addresses the need for effective corrosion prevention strategies, which is crucial for prolonging the lifespan of metal structures and components (Bahrami & Hosseini, 2012).
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O3/c1-22-14-3-2-11(16)10-13(14)18-15(21)17-6-9-19-7-4-12(20)5-8-19/h2-3,10,12,20H,4-9H2,1H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQFAZKDDQNZQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCCN2CCC(CC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea |
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